molecular formula C19H23N5O2 B11228380 2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

Cat. No.: B11228380
M. Wt: 353.4 g/mol
InChI Key: MXZFNDAYPCRVLI-UHFFFAOYSA-N
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Description

2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions.

    Substitution Reactions:

    Methoxylation: The methoxy groups are introduced using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Pharmaceuticals: It can be used as a building block for the synthesis of drugs, particularly those targeting bacterial infections or cancer.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.

    Agriculture: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrazole: A simpler tetrazole compound with similar reactivity but lacking the complex substituents.

    5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group, used in similar applications but with different properties.

Uniqueness

2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-16-9-10-17(18(11-16)25-3)26-13-15-7-5-14(2)6-8-15/h5-11H,4,12-13H2,1-3H3,(H,20,22)

InChI Key

MXZFNDAYPCRVLI-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC

Origin of Product

United States

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